molecular formula C12H21NO5 B140296 (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate CAS No. 95715-86-9

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Cat. No. B140296
CAS RN: 95715-86-9
M. Wt: 259.3 g/mol
InChI Key: ZNBUXTFASGDVCL-MRVPVSSYSA-N
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Description

The compound "(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate" is closely related to various oxazolidine derivatives that have been synthesized and studied for their potential applications in asymmetric synthesis and as intermediates in the production of biologically active compounds. These oxazolidine derivatives are often used as chiral auxiliaries or building blocks in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related oxazolidine compounds involves the use of amino acids as starting materials, which are then transformed through a series of reactions, including condensation with aldehydes, protection of functional groups, and resolution of enantiomers. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and the parent heterocycle was available in both enantiomeric forms by resolution with O,O'-dibenzoyltartaric acid . Similarly, kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary was investigated to afford enantiomerically enriched products .

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The steric congestion around the ring system, particularly with tert-butyl groups, can influence the conformation and reactivity of these molecules. X-ray crystallography has been used to determine the crystal structure of related compounds, confirming the configurations and conformational preferences .

Chemical Reactions Analysis

Oxazolidine derivatives participate in various chemical reactions, including stereospecific amination, diastereoselective reduction, and alkylation reactions. These reactions are often guided by the chiral nature of the oxazolidine ring, leading to high enantiomeric or diastereomeric excesses in the products. For instance, the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid was achieved by benzylation of the Zn-enolate derived from an oxazolidine derivative . Michael additions and alkylation through ester Li-enolate have also been reported .

Physical and Chemical Properties Analysis

Oxazolidine derivatives such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate are typically colorless liquids with specific boiling points and densities. They are supplied in both enantiomeric forms and require careful handling and storage to prevent decomposition or racemization. The physical data, including boiling points, densities, and optical rotations, are well-documented, and the compounds must be stored in a dry, well-ventilated cool place .

Scientific Research Applications

Chiral Auxiliary in Synthesis

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate has been utilized as a chiral auxiliary in chemical synthesis. For instance, its enantiomers have been prepared from L-alanine and used as chiral building blocks in dipeptide synthesis, as well as for the preparation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Synthesis of N-Boc Protected Oxazolidines

It has also been used in the synthesis of N-Boc protected oxazolidines, with its structure confirmed via various analytical methods. This synthesis is significant for the production of synthetic precursors for medicinally relevant compounds (Khadse & Chaudhari, 2015).

Solid-State Structure Analysis

The compound has been analyzed for its molecular and solid-state structures. For example, a study on the Grignard reaction of this compound with phenylmagnesium bromide highlighted the occurrence of an intramolecular hydrogen bond between the oxazole and hydroxy groups (Gao et al., 2006).

Intermediate in Natural Product Synthesis

It serves as a key intermediate in the synthesis of biologically important substances. An example is its role in the synthesis of Biotin, a water-soluble vitamin involved in metabolic cycles (Qin et al., 2014).

Development of Anticancer Drugs

The compound has been evaluated for its cytotoxic and pro-apoptotic activities against leukemia cells, indicating its potential in developing new anticancer drugs (Pinto et al., 2011).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBUXTFASGDVCL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350836
Record name Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

CAS RN

95715-86-9
Record name (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95715-86-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
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Synthesis routes and methods I

Procedure details

To a solution of (34) in CH2Cl2, stirring under nitrogen at 0° C., was added 2,2-dimethoxypropane (29.5 mL, 237.9 mmol) and p-toluene sulfonic acid monohydrate (9.050 g, 47.58 mmol). The mixture was removed from the ice bath after 15 minutes and stirred at room temperature for 1.5 hours. The reaction mixture was poured into 50 mL of saturated NaHCO3 (aq) and extracted with diethyl ether (3×50). The organic layer was extracted with NaHCO3 and brine, then dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography on SiO2 (1:1 EtOAc/Hexanes) to yield 7.659 g (62%, 3 steps) of a clear liquid.
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Synthesis routes and methods II

Procedure details

Commercially available N-tert-butoxycarbonyl-serine methyl ester (2.0 g, 9.122 mmol), 2,2-dimethoxypropane (1.9 g, 18.24 mmol), and pyridinium-p-toluene sulfonate (26 mg, 137 μmol) were dissolved in benzene (29 ml) and heated under reflux for 15 hours. A saturated sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with diethylether; the organic layer was subsequently washed with a saturated sodium chloride solution. The washed product was then dried over anhydrous magnesium sulfate and filtered, and the filtrate was subsequently concentrated. The resulting concentrate was purified by silica gel column chromatography to produce 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (2.78 g, 91% yield).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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